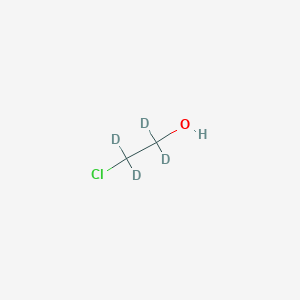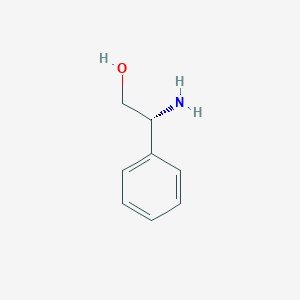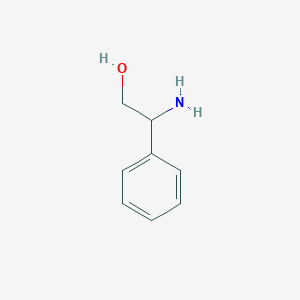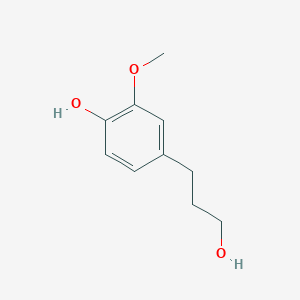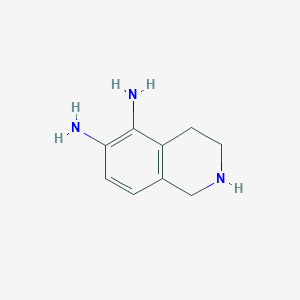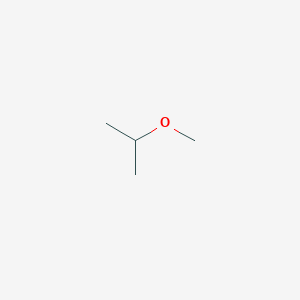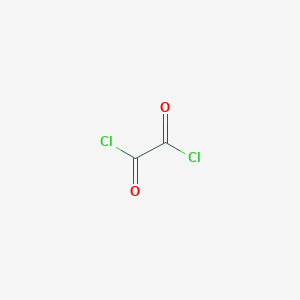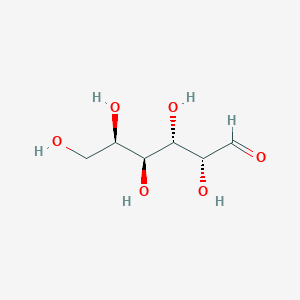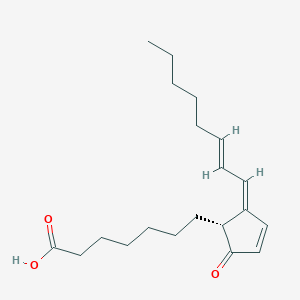
15d-Prostaglandin A1
Overview
Description
15d-Prostaglandin A1 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow, and the formation of blood clots. This compound is particularly notable for its involvement in anti-inflammatory and neuroprotective activities.
Mechanism of Action
Target of Action
15d-Prostaglandin A1 (15d-PGA1) primarily targets the nuclear peroxysome proliferator-activated receptor-γ (PPARγ) . This receptor plays a crucial role in the differentiation of embryonic midbrain cells into dopaminergic neuronal cells . Additionally, 15d-PGA1 interacts with the chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2) .
Mode of Action
15d-PGA1 interacts with its targets, leading to a range of effects. It differentiates embryonic midbrain cells into dopaminergic neuronal cells via its nuclear PPARγ . It also exerts conflicting actions: proinflammatory and anti-inflammatory activities .
Biochemical Pathways
15d-PGA1 is part of the arachidonate cascade, a metabolic pathway of arachidonic acid (AA), in which various lipid mediators, eicosanoids, are derived from AA . It induces neuronal apoptosis via inactivating the ubiquitin proteasome pathway and activating the caspase cascade . Alternatively, 15d-PGA1 downregulates the phosphoinositide 3-kinase (PI3K)-Akt pathway and suppresses neurite outgrowth .
Pharmacokinetics
It is known that 15d-pga1 possesses an α,β-unsaturated ketone moiety in its cyclopentenone ring and acts as an endogenous electrophile . By the Michael addition reaction, 15d-PGA1 is covalently bound to cellular nucleophiles, such as free cysteine residues of proteins that regulate intracellular signaling pathways .
Result of Action
15d-PGA1 has a range of molecular and cellular effects. It acts as a neuroprotectant at low concentrations and a neurotoxicant at high concentrations in the brain . It induces marked morphological changes in the actin filament network and promotes F-actin depolymerization . It also reacts with isolated G-actin in a 1:1 stoichiometric ratio and selectively binds the Cys 374 site through a Michael adduction mechanism .
Action Environment
Biochemical Analysis
Biochemical Properties
15d-Prostaglandin A1 interacts with various enzymes, proteins, and other biomolecules. It is known to bind to peroxisome proliferator-activated receptor-γ (PPARγ), a nuclear receptor, and chemoattractant receptor-homologous molecule expressed on T-helper type 2 cells (CRTH2), a membrane receptor . These interactions play a significant role in its biochemical reactions .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it can differentiate embryonic midbrain cells into dopaminergic neuronal cells via its nuclear PPARγ .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It induces neuronal apoptosis via inactivating the ubiquitin proteasome pathway and activating the caspase cascade . It also downregulates the phosphoinositide 3-kinase (PI3K)-Akt pathway and suppresses neurite outgrowth .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that this compound can cause marked morphological changes in the actin filament network and promote F-actin depolymerization .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in a mouse peritonitis model of gout, this compound caused a significant inhibition of cell recruitment and associated IL-1β release .
Metabolic Pathways
This compound is involved in the arachidonate cascade, a metabolic pathway of arachidonic acid (AA), where various lipid mediators, eicosanoids, are derived from AA .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Specific binding sites of this compound have been detected in the plasma membrane of cerebral cortices .
Subcellular Localization
The subcellular localization of this compound is primarily in the plasma membrane, nuclear, and cytosol of neurons . This localization can influence its activity or function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15d-Prostaglandin A1 can be synthesized through the non-enzymatic dehydration of Prostaglandin D2. This process involves the removal of water molecules, leading to the formation of a cyclopentenone ring structure. The reaction typically occurs under mild acidic conditions and can be facilitated by heat.
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale synthesis of Prostaglandin D2, followed by its dehydration. The process is optimized to ensure high yield and purity, often employing advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions: 15d-Prostaglandin A1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of more reactive species.
Reduction: The addition of hydrogen or the removal of oxygen, typically resulting in the formation of less reactive species.
Substitution: This reaction involves the replacement of one functional group with another, often altering the compound’s reactivity and biological activity.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with distinct biological activities and potential therapeutic applications.
Scientific Research Applications
15d-Prostaglandin A1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of cyclopentenone structures.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, neurodegenerative disorders, and certain types of cancer.
Industry: Utilized in the development of anti-inflammatory drugs and other pharmaceutical products.
Comparison with Similar Compounds
15d-Prostaglandin A1 is unique among prostaglandins due to its cyclopentenone ring structure and its dual role in promoting both anti-inflammatory and pro-inflammatory activities. Similar compounds include:
Prostaglandin D2: A precursor to this compound, involved in allergic and inflammatory responses.
Prostaglandin E2: Known for its role in inflammation and pain modulation.
Prostaglandin F2α: Involved in the regulation of reproductive processes and smooth muscle contraction.
Properties
IUPAC Name |
7-[(1R,2Z)-2-[(E)-oct-2-enylidene]-5-oxocyclopent-3-en-1-yl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O3/c1-2-3-4-5-6-9-12-17-15-16-19(21)18(17)13-10-7-8-11-14-20(22)23/h6,9,12,15-16,18H,2-5,7-8,10-11,13-14H2,1H3,(H,22,23)/b9-6+,17-12-/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOCIRJMPUHXRM-YUJGFSRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=C1C=CC(=O)C1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C\1/C=CC(=O)[C@@H]1CCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



